25-Hydroxycholesterol

Catalog No.
S589549
CAS No.
2140-46-7
M.F
C27H46O2
M. Wt
402.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
25-Hydroxycholesterol

CAS Number

2140-46-7

Product Name

25-Hydroxycholesterol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

InChI

InChI=1S/C27H46O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1

InChI Key

INBGSXNNRGWLJU-ZHHJOTBYSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Synonyms

25-hydroxycholesterol, 25-hydroxycholesterol, (3beta)-isomer, 26-(14)C-labeled, 25-hydroxycholesterol, (3beta,20S)-isomer, 5-cholesten-3beta,25-diol, 5-cholestene-3beta,25-diol

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Cholesterol Metabolism Regulation

One of the primary functions of 25-HC is regulating cholesterol homeostasis. It acts as a signaling molecule, informing cells about cholesterol levels. When cholesterol levels are high, 25-HC production increases. This, in turn, suppresses cholesterol synthesis and promotes its conversion into bile acids for excretion []. This feedback loop helps maintain balanced cholesterol levels within cells [].

Antiviral Properties

Recent research suggests a promising application for 25-HC in the fight against viruses. Studies have shown that 25-HC can inhibit the replication of various enveloped viruses, including SARS-CoV-2, the virus responsible for COVID-19 []. The mechanism appears to involve interfering with the viral fusion with host cell membranes [].

25-Hydroxycholesterol is a significant oxysterol derived from cholesterol, characterized by the addition of a hydroxyl group at the 25-position of the cholesterol steroid nucleus. Its chemical formula is C27H46O2, and it plays critical roles in various biological processes, including cholesterol metabolism, immune response, and neuroprotection. The compound is synthesized primarily in the endoplasmic reticulum of cells through the action of the enzyme cholesterol 25-hydroxylase, which utilizes oxygen and a di-iron cofactor for hydroxylation reactions .

25-HC exerts its effects through various mechanisms:

  • Cholesterol metabolism regulation: By inhibiting cholesterol synthesis, 25-HC helps maintain cellular cholesterol homeostasis [].
  • Immunomodulation: Studies suggest 25-HC can suppress immunoglobulin A production in B cells, potentially influencing the immune response [].
  • Antiviral properties: Recent research indicates 25-HC may inhibit the replication of viruses like SARS-CoV-2, warranting further investigation [].
  • Cellular signaling: 25-HC might interact with specific signaling pathways impacting cell survival and function, but this area requires further exploration [].

The primary biochemical reaction involving 25-hydroxycholesterol is its conversion from cholesterol, mediated by cholesterol 25-hydroxylase. This reaction can be represented as follows:

Cholesterol+O2CYP enzymes25 Hydroxycholesterol\text{Cholesterol}+\text{O}_2\xrightarrow{\text{CYP enzymes}}\text{25 Hydroxycholesterol}

Subsequently, 25-hydroxycholesterol can undergo further metabolism. For instance, it can be oxidized to 7α,25-dihydroxycholesterol by the cytochrome P450 enzyme CYP3A4. Additionally, it has been shown to inhibit the expression of CYP4F2 mRNA, indicating its regulatory role in cytochrome P450 enzyme activity .

25-Hydroxycholesterol exhibits a range of biological activities:

  • Cholesterol Homeostasis: It regulates cellular cholesterol levels by inhibiting the transcription factor SREBP2, which is responsible for cholesterol biosynthesis. This mechanism helps maintain cellular cholesterol balance and prevents excessive accumulation .
  • Immune Response: The compound plays a crucial role in modulating immune responses, particularly during inflammation. It can induce the expression of various genes involved in immune signaling pathways .
  • Neuroprotective Effects: In the nervous system, 25-hydroxycholesterol has been implicated in neuroprotection and may influence neuronal survival by regulating cholesterol levels within neurons .

The synthesis of 25-hydroxycholesterol can occur via enzymatic and chemical methods:

  • Enzymatic Synthesis: The primary biological route involves the enzyme cholesterol 25-hydroxylase, which catalyzes the hydroxylation of cholesterol.
  • Chemical Synthesis: Various synthetic approaches have been explored, including:
    • Reaction of N-halosuccinimide with desmosterol to yield 25-hydroxycholesterol .
    • Other methods involve regioselective transformations of sterols using organocatalysis or dioxirane reagents .

25-Hydroxycholesterol has several applications in research and potential therapeutic areas:

  • Research Tool: It serves as a valuable tool in studying cholesterol metabolism and signaling pathways.
  • Therapeutic Potential: Given its role in immune modulation and neuroprotection, it is being investigated for potential therapeutic applications in conditions such as neurodegenerative diseases and inflammatory disorders .

Studies have shown that 25-hydroxycholesterol interacts with various proteins involved in lipid metabolism and immune signaling:

  • Lipid Transport Proteins: It competes with cholesterol for binding to proteins that facilitate lipid transport within cells.
  • Receptors: The compound acts as a ligand for liver X receptors, influencing gene expression related to lipid metabolism and inflammation .

Several compounds exhibit structural or functional similarities to 25-hydroxycholesterol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
CholesterolBase structure for all oxysterolsPrecursor for all oxysterols
27-HydroxycholesterolHydroxyl group at position 27Involved in different metabolic pathways
7α,25-DihydroxycholesterolTwo hydroxyl groups at positions 7 and 25Functions as a potent signaling molecule
22-HydroxycholesterolHydroxyl group at position 22Plays roles in bile acid synthesis

Each of these compounds shares a steroidal structure but varies significantly in their biological roles and mechanisms of action. The unique positioning of hydroxyl groups on the steroid nucleus gives each compound distinct properties and functions within biological systems.

XLogP3

6.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

402.349780706 g/mol

Monoisotopic Mass

402.349780706 g/mol

Heavy Atom Count

29

Appearance

Assay:≥98%A crystalline solid

UNII

767JTD2N31

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2140-46-7

Wikipedia

25-Hydroxycholesterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Modify: 2023-08-15
Cheng et al. A proteome-wide map of 20(S)-hydroxycholesterol interactors in cell membranes. Nature Chemical Biology, DOI: 10.1038/s41589-021-00907-2, published online 19 November 2021

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